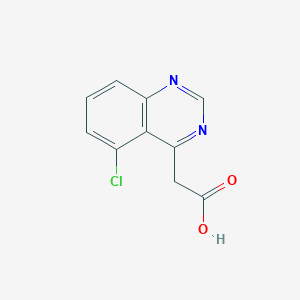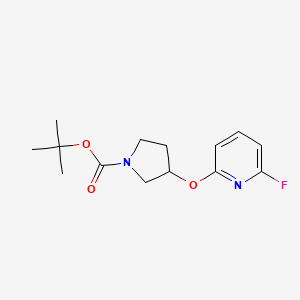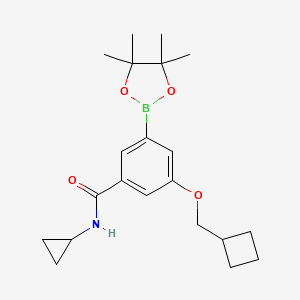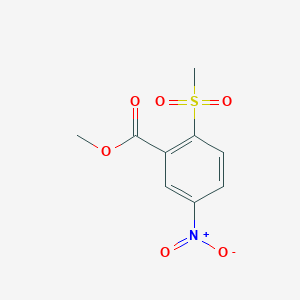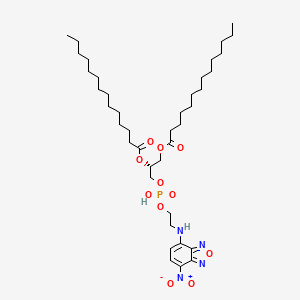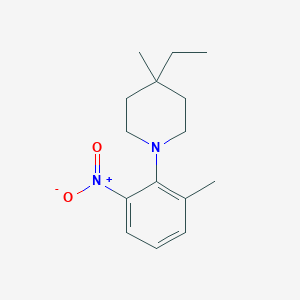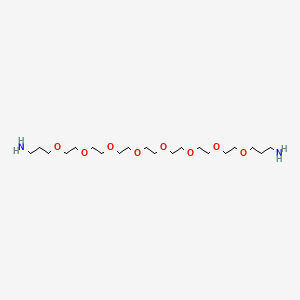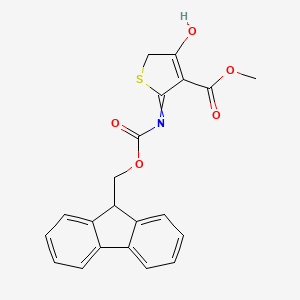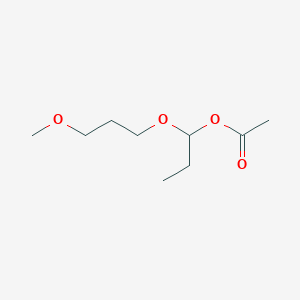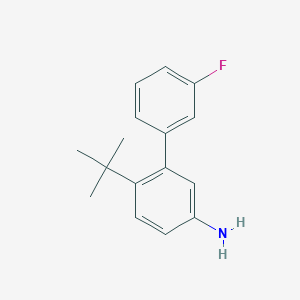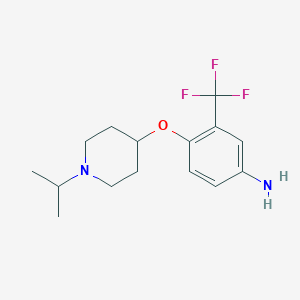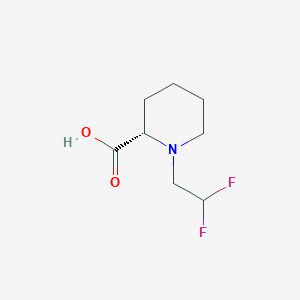![molecular formula C26H48N2O9S2 B13714760 Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester is a complex organic compound with a molecular formula of C26H48N2O9S2 and a molecular weight of 596.80 . This compound is primarily used in research settings, particularly in the fields of neurology and biochemistry .
Métodos De Preparación
The synthesis of Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure purity and consistency .
Análisis De Reacciones Químicas
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Aplicaciones Científicas De Investigación
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester involves its ability to react specifically and rapidly with thiols to form mixed disulfides . This reaction is used to probe the structures of various receptor channels, providing insights into their molecular targets and pathways .
Comparación Con Compuestos Similares
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester is unique in its specific reactivity with thiols and its application in probing receptor channel structures . Similar compounds include:
Methanethiosulfonate derivatives: These compounds also react with thiols but may have different functional groups and reactivity profiles.
Iminodiacetic acid derivatives: These compounds share the iminodiacetic acid moiety but may differ in their overall structure and applications.
Propiedades
Fórmula molecular |
C26H48N2O9S2 |
|---|---|
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-(3-methylsulfonylsulfanylpropanoylamino)hexanoate |
InChI |
InChI=1S/C26H48N2O9S2/c1-24(2,3)35-21(30)17-28(18-22(31)36-25(4,5)6)19(23(32)37-26(7,8)9)13-11-12-15-27-20(29)14-16-38-39(10,33)34/h19H,11-18H2,1-10H3,(H,27,29) |
Clave InChI |
SGVBCCGPNWYRGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCSS(=O)(=O)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


